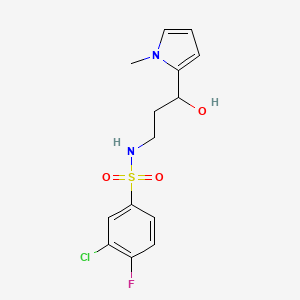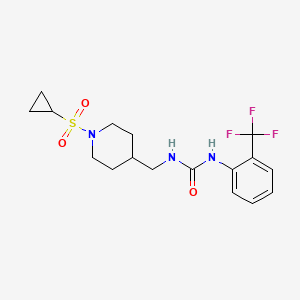![molecular formula C12H11FN2O2 B2985371 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione CAS No. 60725-58-8](/img/structure/B2985371.png)
2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione” is a potential N-heterocyclic carbene precursor with increased π-acceptor character featuring N-fluorophenyl substituents . It’s a part of a class of compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of this compound involves the condensation of the corresponding formamidine with oxalyl chloride . Other methods involve the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their positions, and their connectivity .Chemical Reactions Analysis
This compound demonstrates reactivity akin to that of alkyl halides . It can undergo various chemical reactions, including reductive coupling and metathesis reactions . It can also participate in the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its molecular weight can be determined using mass spectrometry .科学的研究の応用
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including compounds like 2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione, have been identified as a key scaffold in medicinal chemistry due to their wide range of biological and pharmacological activities. These compounds are particularly significant for their therapeutic and agrochemical applications. Their role is crucial in the chemical or enzymatic synthesis of important, non-natural amino acids and their conjugates, which have potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds or carbonyl compounds protected as acetals (ketals) and cyanohydrins, is a highlighted synthesis method for hydantoins, showcasing their importance in the synthesis of important natural products and potential therapeutics (Shaikh et al., 2023).
Design of p38α MAP Kinase Inhibitors
Compounds with a tri- and tetra-substituted imidazole scaffold, closely related to the chemical structure of interest, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds have been extensively reviewed, highlighting the importance of the 4-fluorophenyl ring for achieving higher binding selectivity and potency. This underscores the scaffold's role in the development of selective inhibitors targeting the ATP pocket of kinases, demonstrating its significance in medicinal chemistry for inflammation-related conditions (Scior et al., 2011).
Synthesis and Optical Properties of Diketopyrrolopyrroles
Diketopyrrolopyrroles, related to the chemical family of interest, are known for their wide applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their structure and optical properties have been extensively reviewed, highlighting the significant change in both linear and nonlinear optical properties achieved by extending the chromophore of these compounds. This illustrates the compound's relevance in the development of materials with novel optical properties (Grzybowski & Gryko, 2015).
Thiazolidinediones as PTP 1B Inhibitors
The 2,4-thiazolidinedione (TZD) scaffold, similar in structure to the compound of interest, has been explored for its potential as PTP 1B inhibitors, offering a target-specific approach to treat or manage several ailments, including Type 2 Diabetes Mellitus (T2DM). This review focuses on the journey of TZDs as PTP 1B inhibitors over seven years, highlighting the structural amendments in the TZD scaffold to optimize/design potential PTP 1B inhibitors, demonstrating the scaffold's significance in the treatment of insulin resistance and T2DM (Verma et al., 2019).
作用機序
Target of Action
The primary target of this compound is the human dopamine receptor D2 (hD2R) . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction includes one electrostatic interaction, four hydrophobic interactions, and five π–π interactions . These interactions can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Pharmacokinetics
The compound was evaluated in silico to predict its affinities and some pharmacokinetic parameters . The compound was also evaluated in vivo in a Parkinsonism mouse model . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-3-5-9(6-4-8)15-11(16)10-2-1-7-14(10)12(15)17/h3-6,10H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIUTGWRXDUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

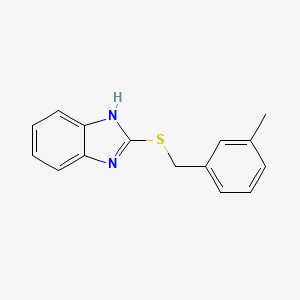
![3-Benzyl-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2985291.png)

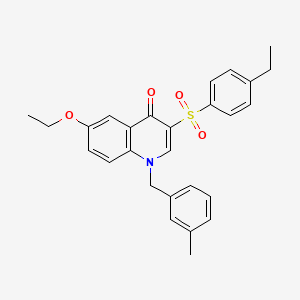
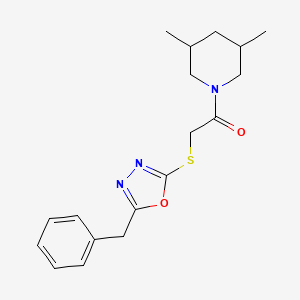
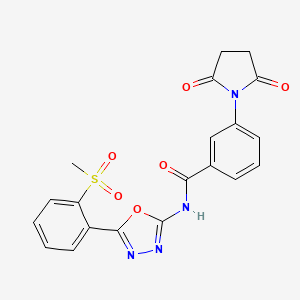

![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)

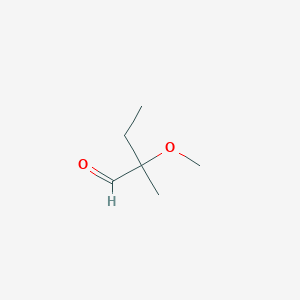

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)
